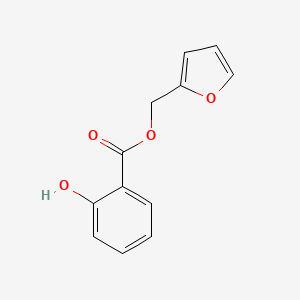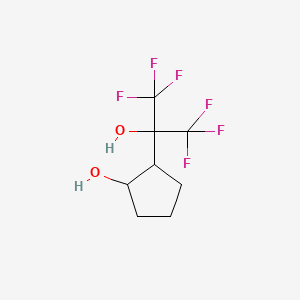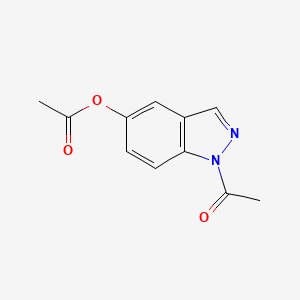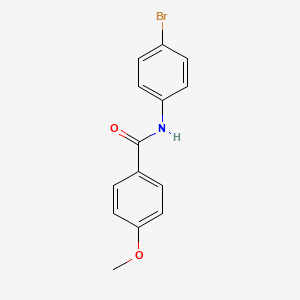
N-(4-溴苯基)-4-甲氧基苯甲酰胺
描述
- N-(4-Bromophenyl)-4-methoxybenzamide is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies.
- It can target both traditionally druggable proteins and difficult-to-target proteins.
Synthesis Analysis
- The synthesis involves several steps, including bromination, acylation, and coupling reactions.
- Detailed synthetic pathways are available in relevant research papers.
Molecular Structure Analysis
- The molecular formula is C<sub>13</sub>H<sub>9</sub>BrNO.
- The compound contains a 4-bromophenyl group and a methoxybenzamide moiety.
Chemical Reactions Analysis
- The compound can undergo various reactions, including Suzuki-Miyaura cross-coupling and other transformations.
Physical And Chemical Properties Analysis
- Melting point: 125-130°C.
- Solubility, stability, and other properties can be found in relevant literature.
科学研究应用
-
Antibacterial Activities
- Field : Pharmaceuticals
- Application : The compound was synthesized and investigated for its in vitro antibacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
- Method : The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .
- Results : The molecule was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A. baumannii as compared to various commercially available drugs .
-
Antimicrobial and Antiproliferative Activities
- Field : Chemistry
- Application : The compound was synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Antimicrobial Activities Against Gram-Positive Pathogens
- Field : Chemistry
- Application : The compound was synthesized and evaluated for its antimicrobial activity, antioxidant effect, and toxicity assays .
- Method : The method of synthesis and evaluation is not explicitly mentioned in the source .
- Results : The results of the study revealed a promising potential of the compound for developing novel antimicrobial agents to fight Gram-positive pathogens .
-
Antimicrobial and Antiproliferative Activities
- Field : Chemistry
- Application : The compound was synthesized as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and studied for its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Antimicrobial Agents Against Gram-Positive Pathogens
- Field : Chemistry
- Application : The compound was synthesized as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one derivatives and evaluated for its antimicrobial activity, antioxidant effect, and toxicity assays .
- Method : The method of synthesis and evaluation is not explicitly mentioned in the source .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these derivatives for developing novel antimicrobial agents to fight Gram-positive pathogens .
-
Antimicrobial and Anticancer Activities
- Field : Chemistry
- Application : The compound was synthesized as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and studied for its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Antimicrobial Agents Against Gram-Positive Pathogens
- Field : Chemistry
- Application : The compound was synthesized as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one derivatives and evaluated for its antimicrobial activity, antioxidant effect, and toxicity assays .
- Method : The method of synthesis and evaluation is not explicitly mentioned in the source .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these derivatives for developing novel antimicrobial agents to fight Gram-positive pathogens .
安全和危害
- Avoid skin and eye contact.
- Do not inhale dust.
- Seek medical assistance if ingested.
未来方向
- Further research could explore its biological activities, drug-receptor interactions, and potential therapeutic applications.
属性
IUPAC Name |
N-(4-bromophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYDNKAVIIBNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323468 | |
| Record name | N-(4-Bromophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-4-methoxybenzamide | |
CAS RN |
7465-96-5 | |
| Record name | NSC404064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




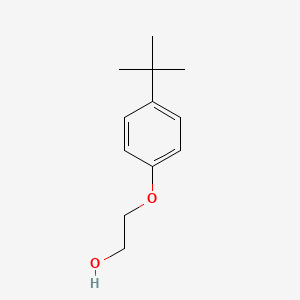
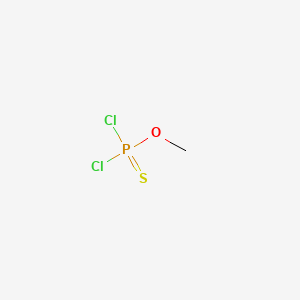
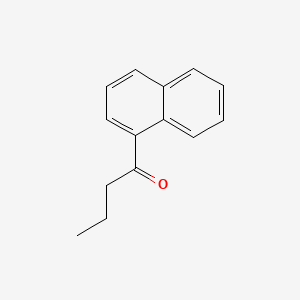
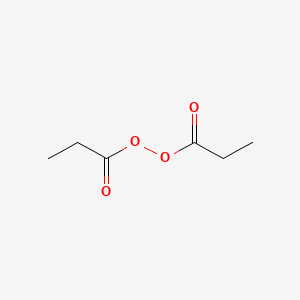
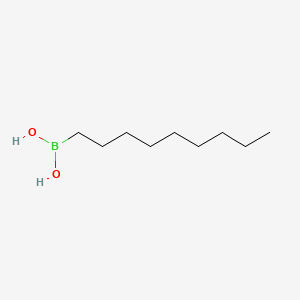

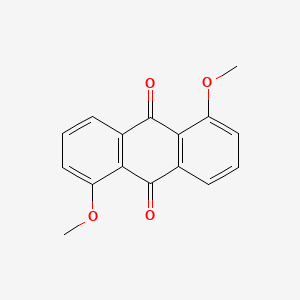
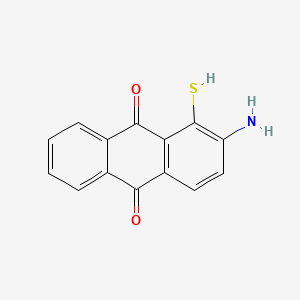
![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)
